Pentafluorophenyl isocyanate

概述

描述

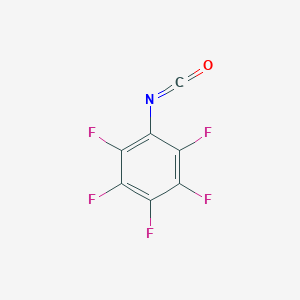

Pentafluorophenyl isocyanate is a chemical compound with the molecular formula C7F5NO and a molecular weight of 209.07 g/mol . It is an aryl isocyanate and is known for its use as an N-protecting reagent in organic synthesis . This compound is a colorless liquid with a pungent odor and is soluble in organic solvents such as ethanol, acetone, and dichloromethane .

作用机制

Target of Action

Pentafluorophenyl isocyanate (PFPI) is an aryl isocyanate that primarily targets tertiary ethereal C-H bonds of fused bicyclic systems . It is also used as an N-protecting reagent .

Mode of Action

PFPI interacts with its targets through a process known as photoinduced intermolecular carbamoylation . This interaction results in changes to the tertiary ethereal C-H bond of fused bicyclic systems .

Biochemical Pathways

The primary biochemical pathway affected by PFPI involves the carbamoylation of tertiary ethereal C-H bonds . The downstream effects of this pathway include the formation of a stable carbamate bond, which can make wood polymers resistant to fungal attack .

Pharmacokinetics

It’s known that pfpi is a volatile compound with a boiling point of 52 °c at 2 mm hg .

Result of Action

The molecular and cellular effects of PFPI’s action primarily involve the formation of stable carbamate bonds . This can result in increased resistance to fungal attack in treated wood polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFPI. For instance, the compound should be stored at temperatures between 2-8°C to maintain its stability . Additionally, it’s important to ensure good ventilation during its use to prevent the inhalation of vapors . The compound is also sensitive to fire sources and static sparks .

生化分析

Biochemical Properties

Pentafluorophenyl isocyanate plays a significant role in biochemical reactions. It is an N-protecting reagent . The photoinduced intermolecular carbamoylation of tertiary ethereal C-H bond of fused bicyclic system using this compound/benzophenone has been reported . It interacts with wood polymers to make them resistant to fungal attack by forming a stable carbamate bond .

Cellular Effects

It is known that the compound can have significant effects on silicon-based lithium-ion full cells, improving their performance in terms of capacity retention and Coulombic efficiency .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of an effective solid-electrolyte interphase (SEI) on the Si anode . This SEI layer reduces the active lithium losses, leading to less active lithium immobilized within the interphase .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

It is known that the compound can participate in cyanation reactions in organic synthesis .

准备方法

Pentafluorophenyl isocyanate can be synthesized through various methods. One common synthetic route involves the reaction of pentafluorophenylamine with phosgene in the presence of a base . The reaction conditions typically include a temperature range of 0-5°C and the use of solvents like dichloromethane . Industrial production methods often utilize the phosgene process, which is widely used for the production of isocyanates . due to the toxicity of phosgene, alternative non-phosgene methods are also being explored .

化学反应分析

Pentafluorophenyl isocyanate undergoes various types of chemical reactions, including substitution and addition reactions . It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively . Common reagents used in these reactions include benzophenone and tertiary ethereal C-H bonds . Major products formed from these reactions include pentafluorophenyl end-capped poly(ethylene glycol) and substituted 2,6-ethynylpyridine bisphenylurea scaffolds .

科学研究应用

Organic Synthesis

PFPI is primarily utilized in the synthesis of complex organic molecules. Its ability to introduce the pentafluorophenylcarbamoyl group into target compounds makes it valuable in creating functionalized materials.

Key Applications in Organic Synthesis:

- Synthesis of Functional Materials : PFPI is employed to synthesize various polymers and organic compounds that exhibit enhanced properties due to the incorporation of fluorinated groups. For example, it has been used to create pentafluorophenyl end-capped poly(ethylene glycol) (PF-PEG-PF) and substituted 2,6-ethynylpyridine bisphenylurea scaffolds, which are useful in sensor technology .

- Reactivity with Nucleophiles : The compound readily forms stable adducts with nucleophiles, making it a key reagent in complexation reactions with transition metals and Lewis acids. This characteristic enhances its utility in catalysis and materials science.

| Compound Type | Description | Unique Features |

|---|---|---|

| Phenyl Isocyanate | Aromatic Isocyanate | Less reactive than PFPI due to fewer electron-withdrawing groups |

| Tris(pentafluorophenyl)borane | Organoboron Compound | Enhances reactivity of isocyanates |

| 4-Fluorophenyl Isocyanate | Aromatic Isocyanate | Contains one fluorine atom; less sterically hindered than PFPI |

Materials Science

In materials science, PFPI serves as a precursor for developing advanced materials with tailored properties.

Notable Applications:

- Polymer Nanoparticles : PFPI-functionalized single-chain polymer nanoparticles (SCNPs) have been synthesized for applications in drug delivery and imaging. These nanoparticles can be modified post-synthesis to incorporate various functional groups, enhancing their biocompatibility and therapeutic potential .

- Non-Isocyanate Polyurethanes (NIPUs) : PFPI has been explored as a catalyst for synthesizing NIPUs from epoxidized oils, showing reduced reaction times and improved thermal stability .

Bioconjugation Chemistry

PFPI is widely used in bioconjugation due to its ability to form stable linkages with biomolecules.

Applications in Bioconjugation:

- Antibody Conjugation : PFPI-acrylate polymer brushes have been utilized to conjugate antibodies, facilitating the purification and capture of target proteins. This approach allows for the development of highly specific assays and therapeutic agents .

- Fluorescent Labeling : The activated esters derived from PFPI are soluble in various organic solvents and can be used for labeling biomolecules, enabling tracking and visualization in biological systems.

Electrolyte Additive in Battery Technology

Recent studies have highlighted the potential of PFPI as an effective electrolyte additive in lithium-ion batteries.

Key Findings:

- Performance Enhancement : PFPI has been shown to improve the electrochemical performance of silicon-based lithium-ion cells by enhancing ionic conductivity and stability during cycling. This application is particularly significant given the increasing demand for high-performance energy storage solutions .

相似化合物的比较

Pentafluorophenyl isocyanate can be compared with other similar compounds such as pentafluorophenyl isothiocyanate, 2,5-difluorophenyl isocyanate, and 2,4-difluorophenyl isocyanate . While these compounds share similar structural features, this compound is unique due to its high reactivity and stability . The presence of five fluorine atoms in the phenyl ring significantly enhances its electrophilicity, making it more reactive compared to other isocyanates .

生物活性

Pentafluorophenyl isocyanate (PFPI) is a highly reactive organic compound characterized by its isocyanate functional group attached to a pentafluorophenyl ring. Its chemical formula is CFNCO. The presence of five fluorine atoms significantly enhances its electrophilicity and reactivity, making it a valuable reagent in organic synthesis and materials science. This article explores the biological activity of PFPI, focusing on its interactions with biological systems, applications in drug delivery, and implications in materials science.

PFPI exhibits unique chemical properties due to the electron-withdrawing effects of the fluorine atoms. This results in increased reactivity towards nucleophiles, allowing it to form stable adducts. The compound can participate in various reactions, including:

- Formation of carbamoyl derivatives : PFPI is used to introduce the pentafluorophenylcarbamoyl group into target molecules, enhancing their stability and reactivity.

- Complexation with transition metals : PFPI can form adducts with Lewis acids, which may enhance its utility in catalysis and material science applications .

1. Drug Delivery Systems

Recent studies have investigated the use of PFPI in drug delivery systems, particularly in the development of single-chain polymer nanoparticles (SCNPs). These nanoparticles can encapsulate therapeutic agents and facilitate their delivery across biological barriers, such as the blood-brain barrier (BBB). For instance, research demonstrated that SCNPs modified with PFPI could effectively deliver anti-cancer drugs by enhancing cellular uptake and intracellular release mechanisms .

2. Electrolyte Additive in Lithium-Ion Batteries

PFPI has been identified as an effective electrolyte additive in lithium-ion batteries, particularly with silicon-based anodes. The addition of PFPI improves the cycling stability and capacity retention of batteries by forming a solid-electrolyte interphase (SEI) that reduces active lithium loss during charge-discharge cycles. This application highlights PFPI's potential beyond traditional organic synthesis, indicating its role in energy storage technologies .

Case Study 1: Cellular Uptake of PFPI-Functionalized SCNPs

In a study conducted by Jan-Willem Detmer Paats at the University of Twente, SCNPs were synthesized using PFPI as a functional group to enhance cellular uptake. The research involved evaluating the influence of surface charge and protonatability on the passage through endothelial cells. Results indicated that SCNPs modified with PFPI showed significantly improved uptake compared to unmodified counterparts, demonstrating their potential for targeted drug delivery .

Case Study 2: Performance Enhancement in Lithium-Ion Cells

A study published in 2018 explored the application of PFPI as an electrolyte additive for lithium-ion full cells. The findings revealed that incorporating 2 wt% PFPI into the electrolyte formulation led to a marked improvement in capacity retention and Coulombic efficiency compared to conventional additives. X-ray photoelectron spectroscopy confirmed that PFPI contributed significantly to the formation of a protective SEI layer on silicon anodes .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of PFPI compared to other isocyanates:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Aromatic Isocyanate | Highly reactive due to multiple fluorine atoms; used in advanced organic synthesis. |

| Phenyl Isocyanate | Aromatic Isocyanate | Less reactive; fewer electron-withdrawing groups. |

| Tris(pentafluorophenyl)borane | Organoboron Compound | Enhances reactivity of isocyanates; used in carboboration reactions. |

| 4-Fluorophenyl Isocyanate | Aromatic Isocyanate | Less sterically hindered; contains one fluorine atom. |

Safety and Toxicological Considerations

PFPI is classified as an irritant and poses health hazards upon exposure. It is essential for researchers and practitioners working with this compound to follow appropriate safety protocols, including the use of personal protective equipment (PPE) and proper ventilation systems.

属性

IUPAC Name |

1,2,3,4,5-pentafluoro-6-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F5NO/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLDBWRLZDBVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166583 | |

| Record name | Perfluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-95-3 | |

| Record name | Pentafluorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001591953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PFPI functions as an effective electrolyte additive in silicon-based lithium-ion batteries. [] It achieves this by forming a stable solid-electrolyte interphase (SEI) on the silicon anode surface. [] This SEI layer is crucial for preventing continuous electrolyte decomposition, a major cause of capacity fading in these batteries. [] X-ray photoelectron spectroscopy analysis confirms that PFPI is a significant component of this protective SEI layer. []

A: Yes, the research directly compares PFPI’s performance to two established electrolyte additives: vinylene carbonate and fluoroethylene carbonate. [] The study demonstrates that adding 2 wt % PFPI to the baseline electrolyte leads to superior capacity retention and Coulombic efficiency in Si/LiNi1/3Mn1/3Co1/3O2 (NMC-111) full cells. [] This highlights PFPI’s potential as a high-performance alternative for next-generation lithium-ion batteries.

A: PFPI plays a crucial role in synthesizing highly fluorinated urethanes and polyurethanes. [] It reacts efficiently with polyfluorinated alcohols and diols under photochemical conditions, offering a more environmentally friendly approach compared to traditional methods. [] These resulting fluorinated compounds exhibit noteworthy hydrophobic and oleophobic properties, making them suitable for various applications in material science. []

A: Yes, research shows that PFPI enables the photoinduced carbamoylation of ethereal C-H bonds, a transformation known to be difficult. [, ] This reaction is highly chemoselective, favoring the ethereal position, and allows for the functionalization of sterically hindered tertiary C-H bonds. [, ] This capability opens up new possibilities for synthesizing complex molecules containing carbamate moieties.

A: The presence of five fluorine atoms on the phenyl ring of PFPI significantly increases its electrophilicity. This heightened electrophilicity makes the isocyanate group more reactive towards nucleophiles like alcohols and amines, facilitating the formation of urethanes and ureas, respectively. [] Further research exploring structure-activity relationships within the broader family of isocyanate compounds, including PFPI derivatives, could lead to tailored SEI layers for enhanced battery performance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。